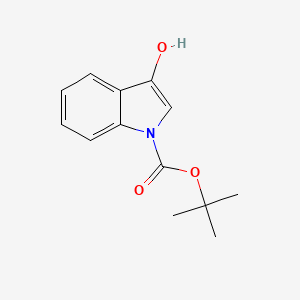

tert-Butyl 3-hydroxy-1H-indole-1-carboxylate

Description

tert-Butyl 3-hydroxy-1H-indole-1-carboxylate is a substituted indole derivative characterized by a hydroxyl (-OH) group at position 3 of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at position 1. The Boc group enhances solubility in organic solvents and stabilizes the indole nitrogen during synthetic transformations. This compound serves as a key intermediate in pharmaceutical synthesis, enabling derivatization at the hydroxyl position for further functionalization .

Properties

IUPAC Name |

tert-butyl 3-hydroxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-11(15)9-6-4-5-7-10(9)14/h4-8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMUIDSRILQUFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection Protocol

A mixture of 3-hydroxyindole (1.0 equiv), Boc₂O (1.2–1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1–0.2 equiv) in tetrahydrofuran (THF) or dichloromethane (DCM) is stirred at room temperature for 12–24 hours. Triethylamine (1.0–1.5 equiv) is often added to scavenge HCl generated during the reaction. Typical yields range from 75–92% after silica gel chromatography.

Key Advantages :

Limitations :

-

Requires anhydrous conditions to prevent Boc group hydrolysis.

Vilsmeier-Haack Formylation Followed by Oxidation and Esterification

This three-step strategy, adapted from indole-3-carboxaldehyde syntheses, involves formylation at the indole 3-position, oxidation to the carboxylic acid, and subsequent tert-butyl esterification.

Formylation with Vilsmeier Reagent

3-Hydroxyindole is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C to generate the Vilsmeier reagent, followed by warming to 80–90°C for 5–8 hours. This produces 3-hydroxyindole-3-carbaldehyde in 60–75% yield .

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in tetrahydrofuran (THF)/water (1:1) at 60°C for 4–6 hours, yielding 3-hydroxyindole-3-carboxylic acid (55–68% ).

Esterification with tert-Butanol

The carboxylic acid is refluxed with tert-butanol and thionyl chloride (SOCl₂) as the acylating agent. This step achieves 80–84% yield after neutralization and extraction.

Reaction Conditions Comparison :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Formylation | POCl₃, DMF | 80–90°C | 60–75 |

| Oxidation | KMnO₄, THF/H₂O | 60°C | 55–68 |

| Esterification | SOCl₂, tert-butanol | 60°C | 80–84 |

Advantages :

-

Avoids Boc protection, enabling orthogonal protecting group strategies.

Challenges :

-

Multiple purification steps reduce overall efficiency.

Reductive Alkylation of 3-Cyanoacetyl Indole

A one-pot reductive alkylation method employs 3-cyanoacetyl indole derivatives. Sodium methoxide catalyzes a Michael addition with azoalkenes, followed by Amberlyst 15-mediated cyclization and aromatization.

Procedure Overview

-

3-Cyanoacetyl indole (1.0 equiv) reacts with azoalkene (1.0 equiv) in THF at 0°C with NaOMe (0.2 equiv).

-

Amberlyst 15 (1.5 equiv) is added, and the mixture is stirred for 12 hours at room temperature.

-

Purification by flash chromatography yields this compound in 65–78% yield .

Mechanistic Insight :

The reaction proceeds via a base-catalyzed Michael addition, intramolecular pyrroline formation, and acid-mediated aromatization.

Advantages :

Limitations :

Pd-Catalyzed Cross-Coupling Approaches

Palladium-mediated cross-coupling has been explored for constructing the indole core with pre-installed tert-butyl ester groups. A representative method uses Suzuki-Miyaura coupling between 3-bromoindole and tert-butyl boronic ester.

Catalytic System

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ (2.0 equiv).

-

Solvent : Dioxane/H₂O (4:1).

Challenges :

-

Competitive protodeboronation reduces efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Boc Protection | 75–92 | 1 | High | Excellent |

| Vilsmeier-Oxidation | 45–55* | 3 | Moderate | Good |

| Reductive Alkylation | 65–78 | 1 | Moderate | Moderate |

| Pd Cross-Coupling | 50–65 | 2 | Low | Limited |

*Overall yield for three-step sequence.

Emerging Techniques and Optimization

Chemical Reactions Analysis

1-Boc-1H-indol-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free indole.

Substitution: Electrophilic substitution reactions can occur at the 2-position of the indole ring, often using reagents like halogens or nitro groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

The primary application of tert-butyl 3-hydroxy-1H-indole-1-carboxylate lies in its potential as a pharmaceutical agent. The compound exhibits various biological activities that make it suitable for drug development.

- Biological Activity : Research indicates that the hydroxyl group in the compound enhances its bioactivity by participating in hydrogen bonding, which increases solubility in biological systems . This property is crucial for improving the pharmacokinetics of drug candidates.

- Therapeutic Potential : The compound has shown promise in preclinical studies for treating conditions such as inflammation and neurodegenerative diseases. Its anti-inflammatory properties involve modulation of cytokine production, while neuroprotective effects are attributed to its ability to reduce oxidative stress and apoptosis in neuronal cells .

Case Study 1: Anti-inflammatory Effects

In an experimental study involving murine models, this compound was administered to assess its anti-inflammatory properties. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, supporting its therapeutic potential .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of the compound in cellular models of neurodegeneration. It demonstrated that treatment with this compound led to increased cell viability and decreased apoptosis rates under oxidative stress conditions .

Comparative Data Table

The following table summarizes key findings related to the biological activities and effects of this compound:

| Activity Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Anti-inflammatory | Cytokine modulation | Reduced IL-6 levels |

| Neuroprotective | Oxidative stress reduction | Increased neuronal cell viability |

| Antimicrobial | Membrane disruption | Inhibition of bacterial growth |

Mechanism of Action

The mechanism of action of 1-Boc-1H-indol-3-ol and its derivatives involves interactions with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as activation, proliferation, and apoptosis . The specific pathways and targets depend on the structure of the derivative and the biological context in which it is used.

Comparison with Similar Compounds

Substituent Type and Position

Physical Properties

- NMR Shifts : The hydroxyl proton in the target compound appears downfield (δ ~5–6 ppm in ¹H NMR) due to hydrogen bonding, whereas hydroxymethyl protons resonate at δ ~4.5 ppm . Halogenated analogs show distinct ¹³C NMR shifts for sp² carbons adjacent to electronegative groups (e.g., δ ~120–130 ppm for C-Br ).

- Polar Surface Area (TPSA): The target compound has a TPSA of ~66 Ų (hydroxyl + carbonyl), higher than methyl-substituted analogs (~50 Ų) but lower than cyano derivatives (~90 Ų) .

Biological Activity

Tert-butyl 3-hydroxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique functional groups that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : Approximately 245.29 g/mol

- Physical State : White to off-white solid

- Melting Point : 119°C to 121°C

- Boiling Point : Approximately 380°C at 760 mmHg

The presence of a tert-butyl group enhances its hydrophobic properties, while the hydroxyl group increases its reactivity and potential interactions with biological systems .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Compounds with similar indole structures have shown efficacy against various cancer cell lines, targeting pathways involved in cell proliferation and apoptosis. For example, studies have reported IC50 values ranging from 7 to 20 µM for indole derivatives against cancer cells, indicating significant potential for therapeutic applications .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | < 20 | Induction of apoptosis |

| A549 (lung cancer) | < 15 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | < 10 | Disruption of cell cycle progression |

Antibacterial Activity

This compound has also demonstrated antibacterial properties against several pathogenic bacteria. Studies have shown that it can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 40 µg/mL, comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 40 | 29 |

| S. aureus | 50 | 24 |

| P. aeruginosa | 45 | 30 |

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation markers such as IL-6 and TNF-α in vitro. In studies where it was tested alongside conventional anti-inflammatory drugs like dexamethasone, this compound exhibited comparable efficacy, suggesting its utility in treating inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group participates in hydrogen bonding with biological macromolecules, enhancing solubility and bioavailability.

- Enzyme Modulation : The compound may modulate enzyme activities related to metabolic pathways crucial for cancer progression and bacterial growth.

- Cell Cycle Interference : Evidence suggests that it can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 cells, revealing significant reductions in cell viability at concentrations above 10 µM. Flow cytometry indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.

- Antimicrobial Evaluation : Another study assessed the antibacterial effects against multi-drug resistant strains, showing that modifications to the indole structure could enhance activity against resistant bacteria, highlighting the importance of structural diversity in drug design .

Q & A

Q. What are the recommended synthetic methodologies for tert-Butyl 3-hydroxy-1H-indole-1-carboxylate in academic research?

Methodological Answer: A robust synthesis involves a Grignard reaction followed by aldehyde coupling. Key steps include:

Grignard Reagent Formation : React 5-bromo-1-pentene with Mg in THF under catalytic iodine, followed by reflux (2 hours) to ensure complete Mg consumption .

Aldehyde Coupling : Add the Grignard reagent to a cooled (0°C) solution of the indole aldehyde in THF, then stir overnight at room temperature.

Workup and Purification : Quench with NH₄Cl, extract with Et₂O, dry over Na₂SO₄, and purify via flash chromatography (5–10% EtOAc/hexane gradient) .

| Reaction Parameter | Condition |

|---|---|

| Solvent | THF |

| Temperature (Coupling) | 0°C → RT |

| Reflux Time (Grignard) | 2 hours |

| Purification Method | Flash chromatography (EtOAc/hexane) |

Q. How should researchers handle this compound safely given limited toxicity data?

Methodological Answer: While acute toxicity data are unavailable, adopt these precautions:

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : Assign peaks using ¹H/¹³C NMR in CDCl₃. The tert-butyl group typically shows a singlet at ~1.5 ppm (¹H) and 28–30 ppm (¹³C).

- X-ray Crystallography : Grow single crystals via slow evaporation in EtOAc/hexane. Refine using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . Visualize with ORTEP-3 .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS.

| Key Crystallographic Data | Example Values |

|---|---|

| C–O Bond Length | 1.36–1.42 Å |

| C–C–C Bond Angles | 117–121° |

| Torsion Angles (Indole Core) | –176.65° to 178.06° |

Q. How can SHELXL refinement resolve ambiguities in the crystal structure of derivatives?

Methodological Answer: SHELXL improves structural accuracy by:

- Anisotropic Refinement : Modeling thermal motion for non-H atoms (e.g., tert-butyl groups).

- Hydrogen Bond Analysis : Identifying O–H···O/N interactions via distance (2.6–3.0 Å) and angle (150–180°) constraints.

- Twinning Correction : Apply TWIN/BASF commands for twinned crystals (common in indole derivatives) .

Case Study : A derivative showed conflicting torsion angles (–176.65° vs. 178.06°). SHELXL’s restraints reconciled this by weighting geometric parameters .

Q. How to address discrepancies between NMR (solution) and X-ray (solid-state) data?

Methodological Answer: Contradictions arise from:

- Dynamic Effects : Conformational flexibility in solution (e.g., tert-butyl rotation) vs. rigid solid-state packing.

- Hydrogen Bonding : Solid-state H-bonds (e.g., O–H···O) may stabilize specific conformers absent in solution.

Q. Resolution Strategies :

Q. How do hydrogen bonding networks influence the stability of crystalline tert-Butyl indole derivatives?

Methodological Answer: Graph set analysis (Etter’s method) reveals:

- Motifs : Chains (C(6)), rings (R₂²(8)), or intramolecular bonds.

- Impact : Strong O–H···O bonds (2.7 Å, 160°) enhance thermal stability by forming 3D networks.

Example : In tert-butyl indole carboxylates, H-bonding between the hydroxyl and carbonyl groups creates a R₂²(8) ring, reducing solubility and improving shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.